molecular formula C10H14N2O4S B2723531 5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097925-00-1

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2723531
CAS No.: 2097925-00-1
M. Wt: 258.29
InChI Key: AARZDWDFRAEWKJ-UHFFFAOYSA-N
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Description

These compounds are known to inhibit the BET family of bromodomains and are used for treating disorders mediated thereby, such as certain cancers .


Synthesis Analysis

The synthesis process of similar compounds involves dissolving the compound in anhydrous THF and cooling it to 0 °C followed by dropwise addition of a 2.0 M solution of PhMgBr .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a 5-(3,5-Dimethylisoxazol-4-yl)indoline-2-one core .

Mechanism of Action

These compounds are known to inhibit the BET family of bromodomains, which are a diverse family of evolutionary conserved protein-interaction modules that specifically recognize protein motifs that contain acetyl-lysine modification .

Future Directions

The future directions of research on these compounds could involve further exploration of their inhibitory activities against BRD4 and their potential use in cancer therapy .

Properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-6-10(7(2)16-11-6)17(13,14)12-4-9-3-8(12)5-15-9/h8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARZDWDFRAEWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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